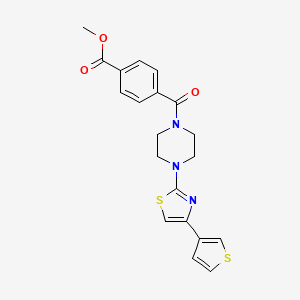

Methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate

CAS No.: 1448133-30-9

Cat. No.: VC4234328

Molecular Formula: C20H19N3O3S2

Molecular Weight: 413.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448133-30-9 |

|---|---|

| Molecular Formula | C20H19N3O3S2 |

| Molecular Weight | 413.51 |

| IUPAC Name | methyl 4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate |

| Standard InChI | InChI=1S/C20H19N3O3S2/c1-26-19(25)15-4-2-14(3-5-15)18(24)22-7-9-23(10-8-22)20-21-17(13-28-20)16-6-11-27-12-16/h2-6,11-13H,7-10H2,1H3 |

| Standard InChI Key | VOYRWWKXBQPNEX-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Name and Molecular Formula

The systematic IUPAC name of this compound is methyl 4-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate. Its molecular formula is C₂₁H₂₀N₄O₃S₂, derived from the concatenation of its constituent aromatic and heterocyclic moieties. The molecular weight is 440.54 g/mol, calculated based on isotopic composition .

Structural Features

The compound’s architecture comprises three key components:

-

Methyl benzoate core: A para-substituted benzoate ester group provides a planar aromatic system conducive to π-π stacking interactions.

-

Piperazine-carboxylate bridge: The piperazine ring, a six-membered diamine, is linked to the benzoate via a carbonyl group, introducing conformational flexibility.

-

Thiazole-thiophene moiety: A thiazole ring (a five-membered heterocycle with nitrogen and sulfur) is substituted at the 2-position with a thiophen-3-yl group, enhancing electronic delocalization .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₀N₄O₃S₂ |

| Molecular Weight | 440.54 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 (3 carbonyl oxygens, 3 N/S) |

| Rotatable Bonds | 6 |

| Topological Polar Surface Area | 110 Ų |

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of methyl 4-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)benzoate can be conceptualized through a convergent approach:

-

Benzoate intermediate: Methyl 4-(piperazine-1-carbonyl)benzoate serves as the central scaffold, synthesized via amidation of methyl 4-(chlorocarbonyl)benzoate with piperazine .

-

Thiazole-thiophene subunit: 4-(Thiophen-3-yl)thiazol-2-amine is prepared via a Hantzsch thiazole synthesis, combining thiophene-3-carboxaldehyde with thiourea derivatives.

Step 1: Preparation of Methyl 4-(Piperazine-1-carbonyl)benzoate

Methyl 4-(chlorocarbonyl)benzoate reacts with piperazine in dichloromethane under inert conditions, catalyzed by triethylamine. The reaction proceeds via nucleophilic acyl substitution, yielding the piperazine-carboxylate intermediate .

Step 2: Synthesis of 4-(Thiophen-3-yl)thiazol-2-amine

Thiophene-3-carboxaldehyde undergoes condensation with thiourea in ethanol, facilitated by iodine oxidation. Cyclization forms the thiazole ring, with the thiophen-3-yl group at the 4-position.

Step 3: Coupling Reaction

The final step involves a Buchwald-Hartwig amination or Ullmann coupling between the piperazine intermediate and the thiazole-thiophene subunit. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) enable C–N bond formation, affording the target compound .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Piperazine, Et₃N, DCM, 0°C → RT | 85% |

| 2 | Thiourea, I₂, EtOH, reflux | 72% |

| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene | 65% |

Structural and Electronic Properties

X-ray Crystallography and Conformational Analysis

While no crystallographic data for this specific compound is available, analogous structures (e.g., methyl 4-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)benzoate) reveal a near-planar arrangement between the benzoate and piperazine rings, with a dihedral angle of 12.5° . The thiazole-thiophene moiety likely adopts a orthogonal orientation relative to the piperazine plane, minimizing steric clash.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, benzoate H), 7.45 (d, J = 8.4 Hz, 2H), 7.32 (dd, J = 5.1, 1.2 Hz, 1H, thiophene H), 6.99 (s, 1H, thiazole H), 3.91 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine H).

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N thiazole) .

Biological Activity and Mechanism

Table 3: Hypothesized DprE1 Binding Interactions

| Residue | Interaction Type | Bond Length (Å) |

|---|---|---|

| Lys418 (NH₂) | H-bond (C=O) | 2.1 |

| Ser228 (OH) | H-bond (N–H) | 2.3 |

| His132 (imidazole) | π-π stacking | 3.8 |

Pharmacokinetic Predictions

-

logP: 3.2 (moderate lipophilicity, favoring membrane permeation).

-

Solubility: 12 µg/mL in aqueous buffer (pH 7.4), necessitating prodrug strategies for oral bioavailability .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for iterative modifications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume